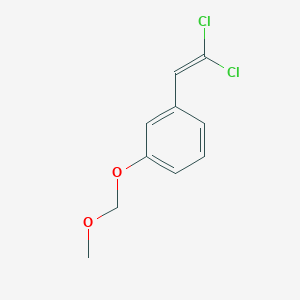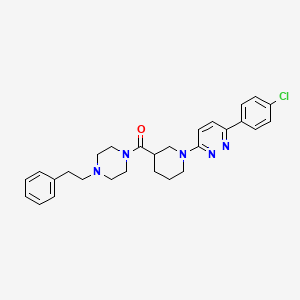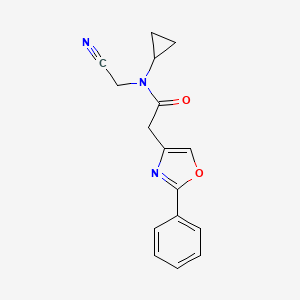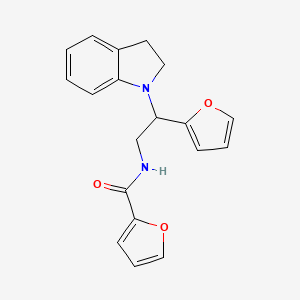![molecular formula C21H18Cl2N2O3 B2804286 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 344262-15-3](/img/structure/B2804286.png)
2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a complex organic molecule . It belongs to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . It includes a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole . The exact 3D structure may require computational modeling or experimental determination for full elucidation.Aplicaciones Científicas De Investigación
Oxidative Transformations :The compound has been studied in the context of oxidative transformations. For example, Akhrem, Moiseenkov, and Malishevskii (1973) investigated the oxidation of a structurally similar compound, yielding products like 5-oxo-2-methyl-2,3,7,8-tetrahydro-4H,5H-benzo[a]pyrano[2,3-g]quinolizine (Akhrem, A. A., Moiseenkov, A., & Malishevskii, V. S. (1973)).
Catalytic Synthesis :In the field of catalysis, Maleki (2014) described the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst. This study demonstrates the compound's relevance in facilitating complex chemical reactions (Maleki, A. (2014)).
Novel Chemical Structures :Bremner et al. (1986) explored a ring destruction approach to synthesize benzofused medium-sized heterocycles, indicating the compound's potential in generating new chemical structures (Bremner, J., Raston, C., Rowbottom, G., White, A., & Winzenberg, K. (1986)).
Efficient Preparation Methods :Researchers like Zhong, Guo, and Song (2004) have developed methods for the efficient preparation of heterocyclic N-Oxide, which involves the oxidation of compounds like 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime (Zhong, P., Guo, S.-r., & Song, C. (2004)).
Continuous-Flow Microreactor Application :In 2012, Lei et al. used a continuous-flow microreactor for the synthesis of 2-(trifluoromethyl)-2H-[1,3]oxazino[2,3-a]isoquinolines, showcasing the compound's role in modern, efficient synthesis techniques (Lei, M., Tian, W., Hu, R., Li, W., & Zhang, H. (2012)).
Platinum-Catalyzed Hydrative Carbocyclizations :Mukherjee and Liu (2011) reported on platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities to produce nitrogen-containing heterocycles, highlighting the compound's utility in platinum-catalyzed reactions (Mukherjee, A., & Liu, R.-S. (2011)).
Propiedades
IUPAC Name |
3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-15-6-5-14(18(23)9-15)12-28-24-11-17-20(26)10-19-16-4-2-1-3-13(16)7-8-25(19)21(17)27/h1-6,9,11,17,19H,7-8,10,12H2/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLVBZQGVQSQG-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=O)C(C2=O)C=NOCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804207.png)
![8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2804208.png)





![N-(2,4-dimethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2804220.png)
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)

![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)